2-Methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine family. Its structure features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and potential applications in medicinal chemistry. This compound is notable for its potential biological activities, which have garnered interest in various research fields.
The compound is classified as an imidazo[4,5-b]pyridine derivative, specifically characterized by the presence of a methyl group and an o-tolyl substituent. It can be sourced from chemical suppliers like Sigma-Aldrich and American Elements, where it is listed under various identifiers including its IUPAC name and PubChem CID .
The synthesis of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be approached through several methods:
The detailed synthetic route often requires optimization of reaction conditions such as temperature, solvent choice, and catalyst type to improve yield and selectivity.
The molecular structure of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid includes:
The compound's structural representation can be illustrated using SMILES notation: CC1=NC2=C(N1)C(=C(N=C2)C(=O)O)C=C(C)C. This notation reveals the connectivity and arrangement of atoms within the molecule .
The reactivity of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be explored through various chemical transformations:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control and solvent effects.
The mechanism of action for 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid may involve:
Research into its biological activity suggests that this compound may exhibit properties such as anti-inflammatory or anticancer effects, although specific data on its mechanism remains limited .
Relevant safety information indicates that it may cause irritation upon contact with skin or eyes .
The potential applications of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid include:
This compound's unique structure positions it as a valuable candidate for further research in medicinal chemistry and related fields .
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2